molecular formula C19H15BrN4O B2913331 3-(4-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole CAS No. 1239712-64-1

3-(4-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole

カタログ番号: B2913331
CAS番号: 1239712-64-1
分子量: 395.26
InChIキー: FMAKHPXVNSGATK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,2,4-oxadiazole ring, a privileged scaffold known for its bioisosteric properties, often serving as a stable surrogate for ester and amide functional groups to improve metabolic stability . This heterocyclic ring is present in several commercially available drugs and is investigated for a wide spectrum of biological activities, including potential anticancer, antiviral, and anti-inflammatory applications . The structure of this compound combines the 1,2,4-oxadiazole core with a 4-bromophenyl substitution and a complex pyrazolidine group. The bromophenyl moiety is a common pharmacophore that can enhance lipophilicity and influence molecular interactions in biological systems. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a candidate for high-throughput screening in the development of novel therapeutic agents. Its specific mechanism of action would be dependent on the biological target under investigation, which may include enzyme inhibition or receptor modulation. Handling and Safety: For research use only. Not intended for diagnostic or therapeutic procedures. Refer to the material safety data sheet (MSDS) for safe handling procedures. As with compounds of this nature, it may cause skin, eye, or respiratory irritation .

特性

IUPAC Name

3-(4-bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O/c1-11-3-4-12(2)15(9-11)16-10-17(23-22-16)19-21-18(24-25-19)13-5-7-14(20)8-6-13/h3-9,16-17,22-23H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAOIDBQPNIPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CC(NN2)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-(4-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolidine moiety and an oxadiazole ring. The presence of bromine and dimethylphenyl groups may influence its biological activity through various mechanisms.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C19H18BrN3O
  • Molecular Weight: 396.27 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action: The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G1 phase.
  • Case Study: In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Spectrum of Activity: It exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Research Findings: A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: The oxadiazole moiety may interfere with specific enzyme functions critical for microbial growth or cancer cell survival.
  • Reactive Oxygen Species (ROS) Production: The compound has been shown to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death.
  • Receptor Interaction: Potential interactions with cellular receptors involved in signaling pathways related to growth and apoptosis.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)10 µM
AnticancerA549 (Lung Cancer)8 µM
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialEscherichia coli64 µg/mL

類似化合物との比較

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of the target compound with related 1,2,4-oxadiazoles and 1,3,4-oxadiazoles:

Compound Name & Structure Molecular Formula Molecular Weight logP Key Features
Target: 3-(4-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole C20H20BrN4O ~393.3 (est.) ~5.0* Pyrazolidine ring for H-bonding; bromophenyl for electronic modulation
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole C16H13N3O3 295.3 4.7 Nitro group (strongly electron-withdrawing); phenylethyl for hydrophobicity
3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole C15H12BrN3O2 ~346.1 (est.) ~4.9 Methoxy group (electron-donating); bromophenyl for steric effects
3-(3-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole C14H8BrN3O3 346.14 Dual halogen/nitro substituents; meta-substitution
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole C17H14BrClN2O2 ~393.7 (est.) 1,3,4-oxadiazole isomer; ketone linker; anti-inflammatory activity

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations :

  • Bromophenyl groups are prevalent in analogs, suggesting their utility in modulating electronic properties and improving stability .
  • logP values >4.7 indicate high lipophilicity, which may limit aqueous solubility but improve membrane permeability.
Anti-Inflammatory Activity
  • 1,3,4-Oxadiazole Analogs : Two 1,3,4-oxadiazoles () demonstrated 59.5–61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%). The ketone linker and halogenated aryl groups likely contribute to cyclooxygenase (COX) inhibition .

Electronic and Steric Effects

  • Substituent Position : Para-substituted bromophenyl groups (target, ) enhance symmetry and electronic effects compared to meta-substituted analogs ().
  • Electron-Donating vs. Withdrawing Groups : Methoxy () increases electron density, while nitro () and bromo (target) groups decrease it, affecting binding to charged targets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。